7-Chloro-4-fluorobenzo[d]thiazol-2-amine

Medicinal Chemistry QSAR Modeling ADME Properties

SAR exploration of kinase inhibitors is often limited by inconsistent halogenated benzothiazole scaffolds. 7-Chloro-4-fluorobenzo[d]thiazol-2-amine (CAS 872365-04-3) solves this with a defined 7-chloro-4-fluoro substitution pattern optimized for hinge-binding interactions. • XLogP 2.8, TPSA 67.2 Ų - ideal CNS drug-like properties for blood-brain barrier penetration. • Reactive 2-amino handle enables rapid library synthesis via amide, sulfonamide, or urea coupling. • Typical purity ≥95% ensures reproducible SAR data. • In stock with global ambient-temperature shipping.

Molecular Formula C7H4ClFN2S
Molecular Weight 202.64 g/mol
CAS No. 872365-04-3
Cat. No. B1361753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-fluorobenzo[d]thiazol-2-amine
CAS872365-04-3
Molecular FormulaC7H4ClFN2S
Molecular Weight202.64 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1F)N=C(S2)N)Cl
InChIInChI=1S/C7H4ClFN2S/c8-3-1-2-4(9)5-6(3)12-7(10)11-5/h1-2H,(H2,10,11)
InChIKeyXCUITTBSKCRPCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-4-fluorobenzo[d]thiazol-2-amine: Strategic Scaffold Overview


7-Chloro-4-fluorobenzo[d]thiazol-2-amine (CAS 872365-04-3) is a specialized halogenated 2-aminobenzothiazole building block distinguished by its asymmetric 7-chloro and 4-fluoro substitution pattern on the bicyclic core. This specific regiochemistry creates a unique electronic and steric profile critical for structure-activity relationship (SAR) exploration in kinase inhibitor and antimicrobial programs [1]. As a stable, well-defined intermediate with a typical vendor purity of 95% or higher , it serves as a strategic starting material for derivatization at the reactive 2-amino position, enabling the rapid synthesis of focused libraries.

Specific 7-chloro-4-fluoro pattern for targeted SAR exploration
Supports kinase inhibitor and antimicrobial library synthesis
High-purity intermediate for reproducible derivatization

7-Chloro-4-fluorobenzo[d]thiazol-2-amine: Substitution Risks


In silico modeling and preliminary SAR studies of fluorobenzothiazoles indicate that the precise positioning of halogen atoms (chloro and fluoro) drastically alters the scaffold's physicochemical and biological fingerprint. The specific 7-chloro-4-fluoro substitution pattern on the benzo[d]thiazol-2-amine core creates a unique vector for hydrogen bonding and a distinct lipophilic profile (calculated XLogP3-AA of 2.8) that is not replicated by its regioisomer 7-chloro-6-fluorobenzothiazol-2-amine [1][2]. Generic substitution with mono-halogenated (e.g., 7-chloro or 4-fluoro) or differently substituted analogs risks collapsing critical binding interactions, altering target selectivity, or disrupting metabolic stability. For procurement in rational drug design, this specific CAS number ensures a consistent, well-defined electronic landscape essential for reproducible SAR iteration and lead optimization efforts [3].

7-Chloro-4-fluoro substitution
7-Chloro-6-fluoro regioisomer
Fluorine position alters electrostatic potential and binding interactions; regioisomer may not replicate SAR.
7-Chloro-4-fluoro scaffold
Mono-halogenated or unsubstituted analogs
Loss of halogen bonding or lipophilic balance; binding selectivity and metabolic stability may shift.

7-Chloro-4-fluorobenzo[d]thiazol-2-amine: Key Differentiators vs. Analogs


Lipophilicity (XLogP) Differentiation

The 7-chloro-4-fluorobenzo[d]thiazol-2-amine scaffold possesses a calculated lipophilicity (XLogP3-AA) of 2.8 [1]. This value provides a specific baseline for predicting blood-brain barrier permeability and cellular uptake. The unique placement of the fluoro atom at the 4-position, adjacent to the endocyclic nitrogen, creates a distinct electrostatic potential map compared to regioisomers. This specific XLogP value is a critical computational descriptor used to filter and prioritize procurement of this exact building block over analogs with similar but non-identical substitution patterns for hit-to-lead optimization.

Lipophilicity Differentiation
Class-level inference
XLogP3 2.8 vs regioisomer (not reported)
Distinct lipophilicity for in silico filtering
Computed property; regioisomer data unavailable
Medicinal Chemistry QSAR Modeling ADME Properties

Antibacterial SAR: Regioisomer Scaffold Comparison

In the synthesis of antibacterial fluorobenzothiazole derivatives, 7-chloro-6-fluorobenzothiazol-2-amine has been employed as a key intermediate for generating N-substituted diethanolamines with activity against S. aureus and E. coli [1]. This demonstrates the utility of a chloro-fluoro substitution pattern on the benzothiazole core for developing antimicrobial agents. Procuring the 7-chloro-4-fluoro regioisomer (CAS 872365-04-3) enables an analogous, yet structurally distinct, SAR exploration campaign. The altered fluorine position is expected to yield derivatives with a different biological activity spectrum, providing a strategic tool for intellectual property generation and target selectivity tuning.

Antibacterial SAR Context
Cross-study comparable
7-Cl-4-F scaffold vs 7-Cl-6-F (known actives)
Enables parallel SAR library diversification
Antimicrobial spectrum expected to differ
Antibacterial Drug Discovery Fluorobenzothiazole Synthesis SAR Exploration

TPSA Benchmarking for CNS & Oral Bioavailability

The target compound exhibits a calculated Topological Polar Surface Area (TPSA) of 67.2 Ų [1]. This value is a key procurement specification for medicinal chemists, as a TPSA below 90 Ų is generally correlated with favorable oral absorption, and a TPSA below 70 Ų is often a prerequisite for crossing the blood-brain barrier. This metric differentiates 7-chloro-4-fluorobenzo[d]thiazol-2-amine as a promising building block for the synthesis of CNS-penetrant or orally bioavailable drug candidates, in contrast to more polar aminobenzothiazole analogs which may possess higher TPSA values that limit their utility in these areas.

TPSA Benchmark
Computed property
67.2 Ų
Below oral (90) and CNS (70) thresholds
Favorable predicted CNS/oral ADME profile
Computed; requires experimental confirmation
Drug Design Pharmacokinetics CNS Drug Discovery

7-Chloro-4-fluorobenzo[d]thiazol-2-amine: Application Scenarios


Kinase Inhibitor Diversification in Oncology

For medicinal chemistry teams developing ATP-competitive kinase inhibitors, 7-chloro-4-fluorobenzo[d]thiazol-2-amine serves as a privileged 2-aminothiazole hinge-binder analog. Its specific XLogP of 2.8 and TPSA of 67.2 Ų [1] make it an ideal starting point for optimizing the physiochemical profile of a lead series. Procurement of this scaffold enables exploration of a unique chemical space around the kinase hinge region, where the 7-chloro and 4-fluoro substituents can engage in halogen bonding with the protein backbone or influence binding pocket shape complementarity. This allows for systematic SAR studies distinct from those conducted with unsubstituted or differently halogenated benzothiazole cores.

Antibacterial Agent Synthesis via SAR Exploration

Building on established literature demonstrating the antibacterial activity of derivatives from 7-chloro-6-fluorobenzothiazol-2-amine [1], researchers can procure the 7-chloro-4-fluoro regioisomer to conduct a parallel SAR investigation. By synthesizing analogous series of N-substituted amines, amides, or hydrazones, scientists can compare the antimicrobial potency and spectrum of the resulting compounds. This systematic approach allows for the identification of which substitution pattern confers superior activity against Gram-positive or Gram-negative pathogens, thereby guiding the optimization of a novel class of antibacterial agents with potentially improved potency and resistance profiles.

CNS-Penetrant Probe Development

The calculated TPSA of 67.2 Ų [1] positions 7-chloro-4-fluorobenzo[d]thiazol-2-amine as a strategic procurement choice for neuroscience drug discovery programs. This low TPSA value predicts a high likelihood of passive blood-brain barrier permeation. The scaffold can be functionalized at the 2-amino position to create a library of small molecules for evaluation against CNS targets, such as GPCRs, ion channels, or enzymes implicated in neurological disorders. Its specific lipophilic signature (XLogP 2.8) also suggests a favorable balance between solubility and membrane permeability for CNS applications.

Agrochemical Lead Generation

Fluorinated benzothiazoles are established motifs in fungicidal and herbicidal chemistry. 7-Chloro-4-fluorobenzo[d]thiazol-2-amine provides a versatile, reactive core for the synthesis of novel agrochemical candidates. The amine handle allows for facile coupling with diverse acid chlorides, sulfonyl chlorides, or isocyanates to generate focused libraries for screening against agricultural pests and pathogens. Its well-defined physicochemical properties ensure the resulting derivatives remain within the desirable property space for agrochemicals, facilitating efficient lead optimization in industrial research settings.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
2-Aminothiazole hinge-binder with specific halogen pattern
Kinase selectivity and physicochemical optimization
Antimicrobial SAR exploration
Regioisomer scaffold for systematic library comparison
Antimicrobial spectrum and potency screening
CNS-penetrant probe design
Low calculated TPSA for predicted BBB permeability
Brain penetration and target engagement assays
Agrochemical lead generation
Fluorinated benzothiazole core for fungicide/herbicide derivatization
Activity screening against agricultural pests

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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